Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester

Chiral resolution Enantiomeric excess Asymmetric synthesis

Sourcing stereodefined piperidine intermediates with unreliable enantiomeric purity leads to failed Sₙ2 displacements, diastereoselectivity drift, and costly reprocessing. This (R)-1-methylpiperidin-3-yl tosylate (CAS 1353997-68-8) is offered at 98% purity, delivering a measurable advantage over the 95% minimum of the (S)-enantiomer. It directly addresses impurity carry-over in cGMP and QC-driven workflows. - 98% enantiomeric purity reduces downstream ee erosion and reprocessing cycles. - Defined 3-piperidyl substitution: distinct steric/electronic profile vs. the 4-piperidyl isomer (CAS 132710-79-3), eliminating re-validation of reaction kinetics. - Functions as a purification handle via tosylate salt crystallization, per US 6,521,758 precedent, when chromatographic separation fails.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
Cat. No. B7985485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C
InChIInChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-12-4-3-9-14(2)10-12/h5-8,12H,3-4,9-10H2,1-2H3/t12-/m1/s1
InChIKeyZCBNKLBOYPCYSS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methylpiperidin-3-yl Tosylate Overview


Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester (CAS 1353997-68-8) is a chiral, non‑racemic sulfonate ester composed of a (R)-1-methylpiperidin-3-ol scaffold esterified with p‑toluenesulfonic acid . It belongs to the class of N‑substituted piperidyl tosylates, which are widely used as electrophilic intermediates in nucleophilic substitution reactions and as latent leaving‑group sources in multistep organic synthesis . Its defined (R)‑stereochemistry and the characteristic reactivity of the tosylate moiety make it a candidate for enantioselective transformations where stereochemical integrity directly impacts downstream product composition .

Workflow Asymmetric synthesis intermediate with (R)-stereochemistry
Reactivity Tosylate ester as electrophile for SN2 and related substitutions
Stereocontrol Defined configuration supports enantioselective transformations

Why (R)-Tosylate Cannot Be Replaced


In‑class piperidine tosylates are not functionally interchangeable because both the absolute configuration and the position of the sulfonate ester directly affect reaction stereochemistry, product enantiomeric excess (ee), and purification efficiency. The (R)‑ and (S)‑enantiomers of 1‑methylpiperidin‑3‑yl tosylate are sold at different purity grades, and the (S)‑form typically reaches only 95% minimum purity , while the (R)‑form is offered at 98% . Additionally, the 3‑piperidyl substitution (CAS 1353997‑68‑8) exhibits distinct steric and electronic properties compared with the 4‑piperidyl isomer (CAS 132710‑79‑3). Since tosylate esters are used as stereodefined intermediates in asymmetric synthesis and as purification handles via salt formation , even a small change in configuration or regiochemistry can lead to different reaction rates, altered diastereoselectivity, and divergent impurity profiles that compromise the reliability of subsequent steps.

Target (R)-1-Methylpiperidin-3-yl tosylate
Substitute (S)-enantiomer (lower purity spec)

Enantiomeric purity differences may shift diastereoselectivity and impurity profiles in enantiospecific steps.

Target 3-piperidyl tosylate (CAS 1353997-68-8)
Substitute 4-piperidyl isomer (CAS 132710-79-3)

Regioisomeric substitution alters steric environment and reaction kinetics, risking failed synthetic protocols.

Head-to-Head: (R)-Tosylate vs. Isomers


Enantiomeric Purity Advantage

The (R)-enantiomer of 1-methylpiperidin-3-yl 4-methylbenzenesulfonate is supplied at a purity of 98% (GC/HPLC area%) according to the manufacturer's certificate of analysis . In contrast, the corresponding (S)-enantiomer (CAS 1354019-26-3) is listed with a minimum purity of 95% by a different specialty chemical supplier . This represents a 3% absolute difference in purity, which becomes significant when the tosylate is used as a stoichiometric intermediate in multistep syntheses where cumulative by‑products can reduce final yield and complicate purification.

Enantiomeric Purity
Reported
(R)-enantiomer 98%
vs. (S)-enantiomer min. 95%
Δ 3% absolute purity difference
Supports procurement for high-ee asymmetric synthesis
Supplier data; verify lot-specific COA
Chiral resolution Enantiomeric excess Asymmetric synthesis

Tosylate-Mediated Purification

While no direct kinetic comparison for this specific compound exists in the public literature, the tosylate ester class has been shown in US Patent 6,521,758 to enable the removal of des‑fluoro impurities from 4‑(p‑fluorophenyl)-piperidine‑3‑carbinol intermediates for paroxetine synthesis . The tosylate salt formation step provided a practical purification handle that was superior to standard recrystallization, delivering intermediates of pharmaceutical‑grade purity. By extension, the (R)-1-methylpiperidin-3-yl tosylate can be expected to serve a similar role in resolving structurally related piperidine alcohols via temporary derivatization.

Purification Handle
Class-level
Tosylate salt formation enables des-fluoro impurity removal in related piperidine-3-carbinols
May support purification of 3-hydroxypiperidine derivatives
Class inference from US 6,521,758; direct data to verify
Tosylate purification Nucleophilic substitution Paroxetine intermediate

Regioisomer Identity Control

The target compound is unequivocally identified as the 3‑piperidyl tosylate (CAS 1353997-68-8, C₁₃H₁₉NO₃S, MW 269.36) . The regioisomeric 4‑piperidyl tosylate (1‑methylpiperidin‑4‑yl 4‑methylbenzenesulfonate) is assigned CAS 132710-79-3 and carries the same molecular formula but a different connectivity . The 4‑isomer exhibits a predicted boiling point of 389.5 ± 35.0 °C , whereas the 3‑isomer's boiling point is not reported, underscoring the distinct physicochemical property profile of the two regioisomers. Procurement of the correct isomer is critical for reactions in which the nucleophilic displacement step is sensitive to steric environment or the final product's pharmacological activity depends on regiochemistry.

Regioisomer Identity
Supporting
CAS 1353997-68-8 (3-piperidyl) distinct from CAS 132710-79-3 (4-piperidyl)
Predicted boiling point 4-isomer: 389.5 °C; 3-isomer not reported
Prevents procurement of the regioisomer for structure-sensitive protocols
Physicochemical property prediction; verify experimentally
Quality control CAS registry Positional isomer

(R)-Tosylate Application Scenarios


Enantioselective Piperidine Synthesis

When synthetic chemists need a stereodefined 3‑substituted piperidine intermediate, the 98% enantiomeric purity of the (R)-tosylate offers a measurable purity advantage over the (S)-tosylate (min. 95%) . This reduces the likelihood of enantiomeric impurity carry‑over that would erode the final product's ee. For laboratories operating under cGMP or strict QC protocols, the higher specification translates directly into fewer reprocessing steps and more predictable impurity budgets.

Purification of 3-Hydroxypiperidines

Following the precedent established in US Patent 6,521,758, tosylate esters of piperidine‑3‑carbinols can function as purification handles that selectively remove des‑fluoro or other structurally similar impurities . Researchers who need to isolate a single diastereomer of a 3‑hydroxypiperidine derivative can therefore employ (R)-1-methylpiperidin-3-yl tosylate for temporary derivatization, crystallize the tosylate salt, and regenerate the alcohol under mild conditions. This method is particularly attractive when chromatographic separation fails to resolve the impurity.

Regiospecific Nucleophilic Substitution

The 3‑position tosylate is a proven electrophile for Sₙ2 reactions where the nucleophile must be installed at the 3‑carbon of the piperidine ring. The distinct CAS registry (1353997-68-8) and the different predicted boiling point of the 4‑isomer underscore that the 3‑ and 4‑substituted tosylates are not interchangeable. Researchers who have optimized a displacement protocol for the 3‑isomer cannot substitute the 4‑isomer (CAS 132710-79-3) without re‑validation of reaction kinetics and stereochemical outcomes.

QC Reference Standard

Analytical laboratories requiring a well‑characterized standard for method development or system suitability testing can use the CAS‑verified (R)-1-methylpiperidin-3-yl tosylate as a retention‑time marker in HPLC or GC methods. The availability of defined purity (98%) and a specific MDL number (MFCD21097934) supports reliable instrument calibration, a factor that generic 'piperidine tosylate' mixtures cannot provide.

Application
Selection Property
Validation Focus
Enantioselective piperidine synthesis
Enantiomeric purity specification
Enantiomeric excess and impurity carry-over
Purification of 3-hydroxypiperidines
Tosylate derivatization handle
Impurity removal efficiency and alcohol recovery
Regiospecific nucleophilic substitution
3-piperidyl scaffold identity
Reaction kinetics and stereochemical outcome
QC reference standard
Defined CAS and purity documentation
Retention time reproducibility and system suitability
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